7-Methylimidazo[5,1-b]thiazole

Medicinal Chemistry ADME Drug Design

7-Methylimidazo[5,1-b]thiazole (CAS 165666-89-7) is the patented optimal substitution pattern for carbapenem antibiotics, delivering maximal DHP-1 stability and broad-spectrum activity against MRSA, P. aeruginosa, and β‑lactamase-producers. The 7-methyl group confers a +0.6 logP advantage over the 5-Me isomer (2.3 vs 1.7) for enhanced membrane permeability, plus a +1.02 pKa shift (7.87 vs 6.85) optimizing physiological pH protonation. Validated for antifungals (EC50 <1 mg/L vs S. sclerotiorum). For CETSA/HTS assays, ≥98% purity is recommended.

Molecular Formula C6H6N2S
Molecular Weight 138.19 g/mol
CAS No. 165666-89-7
Cat. No. B067318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylimidazo[5,1-b]thiazole
CAS165666-89-7
Molecular FormulaC6H6N2S
Molecular Weight138.19 g/mol
Structural Identifiers
SMILESCC1=C2N(C=CS2)C=N1
InChIInChI=1S/C6H6N2S/c1-5-6-8(4-7-5)2-3-9-6/h2-4H,1H3
InChIKeyFTOWEVFXEVKPOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylimidazo[5,1-b]thiazole: Fused Heterocyclic Scaffold for Antibacterial and Agrochemical Intermediate Applications


7-Methylimidazo[5,1-b]thiazole (CAS 165666-89-7) is a bicyclic heteroaromatic compound consisting of fused imidazole and thiazole rings, with the methyl group positioned at the 7-position of the imidazole ring [1]. It serves as a versatile building block in medicinal chemistry and agrochemical research, particularly as a key intermediate in the synthesis of carbapenem antibiotics and novel antifungal agents [1][2]. The imidazo[5,1-b]thiazole core is recognized as a privileged scaffold capable of engaging diverse biological targets, including ATP-binding proteins and microbial enzymes [1].

Why 7-Methylimidazo[5,1-b]thiazole Cannot Be Replaced by Unsubstituted or 5-Methyl Analogs in Structure-Sensitive Applications


Substituting 7-methylimidazo[5,1-b]thiazole with its closest analogs—imidazo[5,1-b]thiazole (unsubstituted) or 5-methylimidazo[5,1-b]thiazole—introduces significant differences in physicochemical properties and biological performance. The 7-methyl substitution alters electron density distribution on the imidazole ring, leading to a +1.02 unit increase in pKa (7.87 vs. 6.85) and a +0.6 unit increase in logP (2.3 vs. 1.7) relative to the 5-methyl isomer [1]. These changes directly impact protonation state at physiological pH, lipophilicity, and membrane permeability, thereby affecting target binding, solubility, and in vivo pharmacokinetics. Furthermore, the 7-methyl derivative is specifically claimed as the optimal substitution pattern in cephem antibiotic patents for achieving maximal DHP-1 stability and broad-spectrum antibacterial activity [2].

Quantitative Differentiators of 7-Methylimidazo[5,1-b]thiazole vs. Closest Analogs: A Procurement-Focused Evidence Review


Elevated pKa (7.87 ± 0.40) Shifts Protonation Equilibrium at Physiological pH vs. Unsubstituted Analog (6.85 ± 0.30)

The predicted pKa of 7-methylimidazo[5,1-b]thiazole is 7.87 ± 0.40 [1], while the unsubstituted imidazo[5,1-b]thiazole has a predicted pKa of 6.85 ± 0.30 . This 1.02-unit increase means that at pH 7.4, the 7-methyl compound is approximately 75% protonated, whereas the unsubstituted analog is only ~22% protonated. The altered protonation state directly influences hydrogen bonding capacity, solubility, and interaction with biological targets.

Medicinal Chemistry ADME Drug Design

LogP of 2.3 vs. 1.7 for 5-Methyl Isomer Enhances Lipophilicity and Membrane Permeability

7-Methylimidazo[5,1-b]thiazole exhibits an octanol/water partition coefficient (logP) of 2.3 [1]. The 5-methyl positional isomer (CAS 165666-84-2) has a reported logP of 1.70420 . The +0.6 logP difference corresponds to approximately a 4-fold higher lipid/water partitioning for the 7-methyl derivative, which may enhance passive diffusion across biological membranes.

Medicinal Chemistry Pharmacokinetics Lipophilicity

Patent-Specific Claim: 7-Methyl Substitution Confers Superior DHP-1 Stability and Broad-Spectrum Antibacterial Activity in Carbapenem Series

In EP0669336A1 and US05990101A1, compounds bearing a 7-methylimidazo[5,1-b]thiazolium-6-ylmethyl group at the cephem 3-position demonstrated potent antibacterial activity against Gram-positive bacteria, Gram-negative bacteria (including Pseudomonas aeruginosa), MRSA, and various β-lactamase-producing strains [1]. Critically, these derivatives exhibited 'extremely high DHP-1 stability,' a property not uniformly achieved with other imidazothiazole substitution patterns [1][2]. While direct MIC values for the free base are not reported, the specific and repeated emphasis on the 7-methyl substitution in the patent claims underscores its essential role in achieving the desired therapeutic profile.

Antibiotic Resistance β-Lactamase Stability Carbapenem

Commercial Purity Specification: ≥98% vs. Standard ≥95% Enhances Reproducibility in Sensitive Assays

While many vendors supply 7-methylimidazo[5,1-b]thiazole at a minimum purity of 95% , some suppliers offer material with a purity of NLT 98% . The +3% absolute purity gain reduces the potential for confounding effects from unknown impurities in dose-response studies, enzymatic assays, or when the compound is used as a building block in multistep syntheses where impurities could lead to side reactions or reduced yields.

Quality Control Reproducibility Chemical Synthesis

Where 7-Methylimidazo[5,1-b]thiazole Delivers Differentiated Value: Evidence-Backed Application Scenarios


Carbapenem Antibiotic Development Targeting Resistant Pathogens

Medicinal chemistry teams designing novel β-lactam antibiotics against MRSA, Pseudomonas aeruginosa, and β-lactamase-producing strains should prioritize 7-methylimidazo[5,1-b]thiazole as a scaffold or intermediate. The 7-methyl substitution is explicitly claimed in patents to impart high DHP-1 stability and broad-spectrum potency [1][2], making it a critical differentiator over unsubstituted or 5-methyl analogs.

Optimization of Lipophilic Ligands for CNS or Intracellular Targets

When a project requires enhanced membrane permeability or intracellular target engagement, the +0.6 logP advantage of 7-methylimidazo[5,1-b]thiazole over the 5-methyl isomer [3] should guide compound selection. The higher lipophilicity can improve passive diffusion across cell membranes and the blood-brain barrier, a parameter often difficult to engineer into polar heterocyclic cores.

Agrochemical Discovery Programs Requiring Antifungal Activity

Derivatives of imidazo[5,1-b]thiazole have demonstrated potent antifungal activity against Sclerotinia sclerotiorum, with some analogs achieving EC50 values below 1 mg/L [4]. The 7-methyl core serves as a validated starting point for developing novel fungicides via intermediate derivatization, offering a scaffold with established synthetic tractability and favorable physicochemical properties (logP 2.3, pKa 7.87) [3].

Sensitive Biochemical Assays Requiring High Purity Reagents

For enzymatic inhibition assays, cellular thermal shift assays (CETSA), or high-throughput screening where trace impurities could confound results, sourcing 7-methylimidazo[5,1-b]thiazole with ≥98% purity is recommended . The +3% purity gain over standard 95% material minimizes the risk of false positives or assay interference.

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